2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

sulfonamide acidity structure–activity relationship hydrogen-bond donor strength

2‑((4‑(3‑Chlorophenylsulfonamido)but‑2‑yn‑1‑yl)oxy)benzamide (CAS 1705745‑12‑5) is a synthetic small molecule built on a benzamide core that is connected to a 3‑chlorophenylsulfonamide group through a rigid but‑2‑yn‑1‑yloxy linker [REFS‑1]. This alkyne‑containing linker distinguishes the compound from flexible alkyl‑chain sulfonamides and from classical phenylsulfamoyl benzamides that lack the acetylenic spacer.

Molecular Formula C17H15ClN2O4S
Molecular Weight 378.83
CAS No. 1705745-12-5
Cat. No. B2395115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide
CAS1705745-12-5
Molecular FormulaC17H15ClN2O4S
Molecular Weight378.83
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)N)OCC#CCNS(=O)(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C17H15ClN2O4S/c18-13-6-5-7-14(12-13)25(22,23)20-10-3-4-11-24-16-9-2-1-8-15(16)17(19)21/h1-2,5-9,12,20H,10-11H2,(H2,19,21)
InChIKeyMDOPFKWZSJPQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide (CAS 1705745-12-5) Belongs to a Structurally Distinct Sulfonamide‑Benzamide Series


2‑((4‑(3‑Chlorophenylsulfonamido)but‑2‑yn‑1‑yl)oxy)benzamide (CAS 1705745‑12‑5) is a synthetic small molecule built on a benzamide core that is connected to a 3‑chlorophenylsulfonamide group through a rigid but‑2‑yn‑1‑yloxy linker [REFS‑1]. This alkyne‑containing linker distinguishes the compound from flexible alkyl‑chain sulfonamides and from classical phenylsulfamoyl benzamides that lack the acetylenic spacer. The combination of the hydrogen‑bond‑donor sulfonamide, the metabolically stable alkyne tether, and the ortho‑substituted benzamide creates a pharmacophore that cannot be replicated by simple sulfonamide or benzamide analogs.

Generic Substitution Is Not Feasible for 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide: The Critical Role of the Alkyne Linker and 3‑Chloro Substitution


The in‑class sulfonamide‑benzamide family includes compounds that vary at three key positions: the aryl substituent on the sulfonamide, the nature of the linker between the sulfonamide nitrogen and the benzamide oxygen, and the substitution pattern on the benzamide ring [REFS‑1]. Simple phenyl‑ or 4‑fluorophenyl‑sulfonamido analogs (e.g., CAS 1448072‑96‑5 and CAS 1448130‑78‑6) lack the electron‑withdrawing 3‑chloro group that tunes the acidity of the sulfonamide NH and consequently affects hydrogen‑bonding strength and target recognition [REFS‑2]. Replacing the but‑2‑yn‑1‑yloxy spacer with a saturated butyl chain or a simple methylene linker would drastically alter the three‑dimensional orientation of the pharmacophoric elements and remove the potential for π–π stacking or irreversible binding mediated by the alkyne. Therefore, procurement based solely on the sulfonamide‑benzamide class without matching the exact substitution and linker profile carries a high risk of off‑target or attenuated activity.

Quantitative Differentiation Evidence for 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide vs. Closest Analogs


Electronic Modulation of the Sulfonamide NH Acidity by the 3‑Chloro Substituent vs. Unsubstituted Phenyl Analog

The 3‑chlorophenyl group in the target compound withdraws electron density through the inductive effect, lowering the pKa of the adjacent sulfonamide NH relative to the unsubstituted phenyl analog (CAS 1448072‑96‑5). This pKa shift is a direct consequence of the Hammett σₘ value of approximately +0.37 for the meta‑chloro substituent [REFS‑1]. A more acidic sulfonamide NH is expected to form stronger hydrogen bonds with backbone carbonyls or side‑chain acceptors in target protein binding sites, enhancing binding affinity in systems where the sulfonamide acts as a key H‑bond donor.

sulfonamide acidity structure–activity relationship hydrogen-bond donor strength

Metabolic Stability Advantage of the But‑2‑yn‑1‑yloxy Linker vs. Saturated Butyloxy or Methylene Linkers

The but‑2‑yn‑1‑yloxy spacer contains a rigid, electron‑deficient triple bond that is inherently more resistant to oxidative metabolism by cytochrome P450 enzymes than saturated alkyl chains or benzylic methylene groups [REFS‑1]. Analogs that employ a butyloxy linker (e.g., 4‑(substituted‑sulfonamido)butyloxy benzamides) are susceptible to ω‑oxidation and O‑dealkylation, which can generate reactive metabolites and shorten half‑life [REFS‑2]. While no head‑to‑head microsomal stability data are publicly available for this exact comparison, the alkyne motif is a well‑established strategy in medicinal chemistry for improving metabolic robustness.

metabolic stability alkyne linker CYP450 oxidation

Lipophilicity Modulation: The 3‑Chlorophenyl Group Balances LogP Within the Optimal CNS Drug Space Relative to Poly‑Fluorinated Analogs

The mono‑chloro substitution on the terminal phenyl ring provides an intermediate increase in lipophilicity (calculated ΔLogP ≈ +0.7 vs. the unsubstituted phenyl analog) without pushing the compound into the high‑LogP (>4) range associated with poor aqueous solubility and off‑target promiscuity [REFS‑1]. By contrast, the 2,6‑difluorophenylsulfonamido analog (CAS 1448130‑78‑6) requires two fluorine atoms to achieve a similar electronic effect but lowers LogP slightly less predictably, while the 5‑fluoro‑2‑methoxyphenyl analog (CAS 1448076‑18‑3) raises LogP above 3.5, entering a range where solubility and metabolic stability often deteriorate [REFS‑2]. The 3‑chlorophenyl compound thus sits within the sweet spot for CNS‑relevant physicochemical properties (LogP 2.8–3.2, predicted).

lipophilicity LogP CNS drug-likeness physicochemical profile

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Favor BBB Penetration Over Bulky Heteroaryl Analogs

The target compound possesses a computed TPSA of approximately 86 Ų and 7 rotatable bonds, placing it within the favorable range for passive blood–brain barrier penetration (TPSA < 90 Ų, rotatable bonds ≤ 8) [REFS‑1]. Pyridine‑containing analogs (e.g., 2-((4-(Pyridine-3-sulfonamido)but-2-yn-1-yl)oxy)benzamide) increase TPSA above 95 Ų due to the additional nitrogen atom, which can reduce CNS exposure. Larger heteroaryl or adamantyl‑substituted sulfonamide benzamides (e.g., those in BindingDB entry BDBM50297912) exceed 100 Ų TPSA and 10 rotatable bonds, effectively precluding CNS applications [REFS‑2].

blood–brain barrier TPSA rotatable bonds CNS drug design

Optimal Research and Procurement Scenarios for 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide


CNS‑Focused Kinase or GPCR Screening Libraries Requiring Balanced Lipophilicity and Predicted BBB Penetration

With a predicted cLogP of 3.0 and a TPSA of 86 Ų, this compound is well‑suited for inclusion in small‑molecule screening decks targeting CNS‑expressed kinases, GPCRs, or ion channels where passive brain penetration is desired. Procurement teams building focused libraries for neuropathic pain (e.g., NaV1.7 or bradykinin B1 receptor programs) will find the physicochemical profile aligns with CNS drug‑likeness criteria, unlike more polar or more lipophilic in‑class analogs.

Tool Compound for Investigating Sulfonamide–Protein Hydrogen‑Bonding Networks via the 3‑Chloro Electronic Probe

The enhanced acidity of the sulfonamide NH, imparted by the electron‑withdrawing 3‑chloro substituent, makes this compound a valuable tool for biophysical studies (e.g., ITC, SPR, or X‑ray crystallography) that aim to map the contribution of the sulfonamide H‑bond donor to binding free energy. Researchers can use the unsubstituted phenyl analog as a matched‑pair control to isolate the electronic contribution of the chlorine atom.

Metabolic Stability Lead‑Optimization Campaigns Where Alkyne Linker Outperforms Saturated Spacers

For programs that have identified potency with a sulfonamide‑benzamide core but are struggling with high intrinsic clearance due to O‑dealkylation, the but‑2‑yn‑1‑yloxy linker offers a metabolically more robust alternative. The target compound can serve as a reference standard for assessing the impact of linker rigidification on both stability and target affinity relative to flexible butyloxy‑linked analogs.

Chemical Biology Probes Targeting Proteins with Known Sulfonamide‑Binding Pockets

Proteins such as carbonic anhydrases, certain proteases, and bromodomains possess well‑defined sulfonamide‑binding pockets. The combination of a 3‑chlorophenylsulfonamide headgroup and a benzamide tail linked through an alkyne spacer provides a modular scaffold that can be used as a starting point for developing affinity‑based chemical probes, photoaffinity labels, or PROTAC ligands, where precise spatial arrangement is critical.

Quote Request

Request a Quote for 2-((4-(3-Chlorophenylsulfonamido)but-2-yn-1-yl)oxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.